molecular formula C10H9IO3 B14812413 2-Cyclopropoxy-6-iodobenzoic acid

2-Cyclopropoxy-6-iodobenzoic acid

Cat. No.: B14812413
M. Wt: 304.08 g/mol
InChI Key: FOHMBIDVTAFSNR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-iodobenzoic acid is an organic compound with the molecular formula C10H9IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a cyclopropoxy group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of 2-iodobenzoic acid as a starting material. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyclopropoxy-6-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropoxy group can participate in various chemical reactions, while the iodine atom can act as a leaving group in substitution reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic acid: A precursor in the synthesis of 2-Cyclopropoxy-6-iodobenzoic acid.

    2-Iodoxybenzoic acid (IBX): An oxidizing agent with similar structural features.

    2-Cyclopropoxybenzoic acid: Lacks the iodine atom but has a similar cyclopropoxy group.

Uniqueness

This compound is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

2-cyclopropyloxy-6-iodobenzoic acid

InChI

InChI=1S/C10H9IO3/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13)

InChI Key

FOHMBIDVTAFSNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)I)C(=O)O

Origin of Product

United States

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